molecular formula C19H21NO2S B1614314 2-Morpholinomethyl-4'-thiomethylbenzophenone CAS No. 898750-26-0

2-Morpholinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1614314
CAS No.: 898750-26-0
M. Wt: 327.4 g/mol
InChI Key: KWGCVURRHHYXGM-UHFFFAOYSA-N
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Description

2-Morpholinomethyl-4′-thiomethylbenzophenone is a benzophenone derivative featuring a morpholine-substituted methyl group at the 2-position of one benzene ring and a thiomethyl (-SCH₃) group at the 4′-position of the second benzene ring. This compound is part of a broader class of benzophenone-based molecules used in organic synthesis, photochemistry, and materials science.

The molecular formula is inferred as C₁₉H₂₁NO₂S (molecular weight ~327.44 g/mol) based on structural analysis and similarities to positional isomers.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCVURRHHYXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643533
Record name [4-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-26-0
Record name [4-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinomethyl-4’-thiomethylbenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with a thiomethylating agent such as methylthiol.

    Attachment of the Morpholinomethyl Group: The final step involves the introduction of the morpholinomethyl group through a Mannich reaction. This reaction typically involves the condensation of the benzophenone derivative with formaldehyde and morpholine under acidic conditions.

Industrial Production Methods

Industrial production methods for 2-Morpholinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinomethyl-4’-thiomethylbenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Secondary alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Morpholinomethyl-4’-thiomethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The morpholinomethyl group can interact with biological macromolecules such as proteins, potentially inhibiting their function. The thiomethyl group can undergo redox reactions, affecting cellular redox balance. The benzophenone core can interact with hydrophobic regions of proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 2-Morpholinomethyl-4′-thiomethylbenzophenone and related analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Morpholinomethyl-4′-thiomethylbenzophenone Not provided C₁₉H₂₁NO₂S ~327.44 Morpholinomethyl (2-position), thiomethyl (4′-position)
4′-Morpholinomethyl-2-thiomethylbenzophenone 898769-86-3 C₁₉H₂₁NO₂S 327.44 Positional isomer: substituents at 4′ (morpholine) and 2 (thiomethyl)
4-Azetidinomethyl-4′-thiomethylbenzophenone 898756-37-1 C₁₈H₁₉NOS 297.41 Azetidine (4-membered ring) replaces morpholine; same substituent positions
3-(1,3-Dioxolan-2-yl)-4′-thiomethylbenzophenone 898779-12-9 C₁₇H₁₆O₃S 300.40 Dioxolane ring replaces morpholine; increased oxygen content
4-Morpholinoacetophenone 39910-98-0 C₁₂H₁₅NO₂ 205.25 Simpler acetophenone derivative with morpholine at para position

Positional Isomers (e.g., 4′-Morpholinomethyl-2-thiomethylbenzophenone)

  • Structural Impact: Swapping substituent positions alters electronic distribution. The 4′-thiomethyl group (electron-donating via sulfur) and 2-morpholinomethyl (moderately electron-withdrawing due to morpholine’s N and O) may affect reactivity in photochemical applications.
  • Applications: Positional isomers are critical in tuning UV absorption profiles for photoinitiators. The target compound’s 4′-thiomethyl group may enhance solubility in non-polar solvents compared to its isomer.

Heterocyclic Analogues (e.g., 4-Azetidinomethyl-4′-thiomethylbenzophenone)

  • Applications : Azetidine derivatives are explored in medicinal chemistry for their metabolic stability, suggesting this analog could serve as a bioactive intermediate.

Oxygen-Rich Derivatives (e.g., 3-(1,3-Dioxolan-2-yl)-4′-thiomethylbenzophenone)

  • This contrasts with morpholine’s mixed polarity.
  • Applications : Dioxolane groups are often used as protecting groups in synthesis, implying utility in multi-step organic reactions.

Simplified Derivatives (e.g., 4-Morpholinoacetophenone)

  • Structural Impact: The absence of a benzophenone backbone reduces molecular complexity and weight, favoring applications as a synthetic building block.
  • Applications : Widely used in polymer chemistry and as a precursor for pharmaceuticals due to its straightforward synthesis.

Biological Activity

2-Morpholinomethyl-4'-thiomethylbenzophenone is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a benzophenone core with a morpholinomethyl group and a thiomethyl group, which contribute to its biological interactions. The synthesis typically involves:

  • Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation.
  • Introduction of the Thiomethyl Group : Via nucleophilic substitution with methylthiol.
  • Attachment of the Morpholinomethyl Group : Conducted through a Mannich reaction involving morpholine and formaldehyde.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Protein Interaction : The morpholinomethyl group can interact with proteins, potentially inhibiting their function.
  • Redox Activity : The thiomethyl group can undergo oxidation-reduction reactions, influencing cellular redox balance.
  • Hydrophobic Interactions : The benzophenone core may interact with hydrophobic regions of proteins, affecting their structure and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Escherichia coli32 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown potent anti-proliferative effects against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer).

Cell LineIC50 (µM)
HepG-2<25
MCF-7<25
PC-3 (prostate cancer)30

The compound's effectiveness appears to depend on its structural components, particularly the presence of the morpholinomethyl group which enhances its binding affinity to cancer cell receptors.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's activity against a panel of standard pathogenic bacteria. Results showed marked activity against Gram-positive bacteria, with minimal activity against fungi .
  • Anti-Proliferative Studies : In research involving multiple human cancer cell lines, this compound was found to inhibit cell growth significantly, suggesting its potential as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.